4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
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Overview
Description
4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes two nitrile groups and a piperidine ring substituted with diethyl groups and keto functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dicarbonitrile precursor with diethyl ketone in the presence of a base . The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives with additional keto groups.
Reduction: Amino derivatives with primary or secondary amine groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form interactions with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of proteins, disrupting normal biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
- 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarboxylate
- 4,4-Diethyl-2,6-dioxopiperidine-3,5-diamine
Uniqueness
4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both nitrile and keto groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,4-diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-11(4-2)7(5-12)9(15)14-10(16)8(11)6-13/h7-8H,3-4H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTAXAUKVNXAEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(=O)NC(=O)C1C#N)C#N)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001442 |
Source
|
Record name | 4,4-Diethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80721-13-7 |
Source
|
Record name | MLS002608186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Diethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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